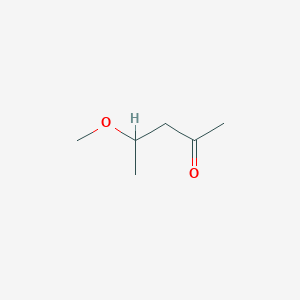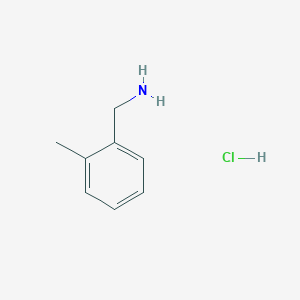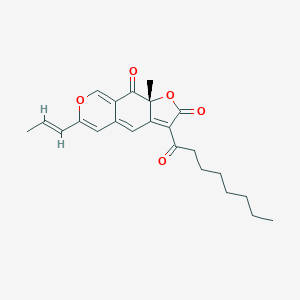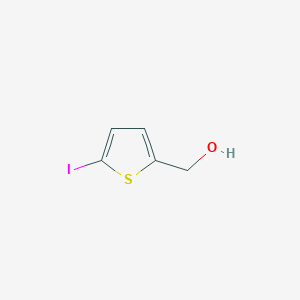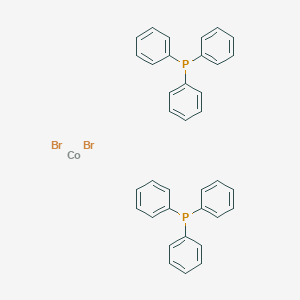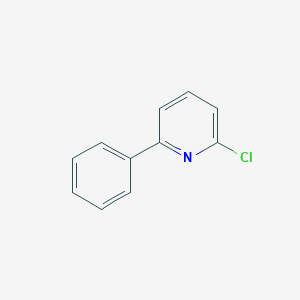
2-Chloro-6-phenylpyridine
Overview
Description
2-Chloro-6-phenylpyridine is a heterocyclic aromatic compound that contains both a chlorine atom and a phenyl group attached to a pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-Chloro-6-phenylpyridine is involved in the process of ortho arylation . This compound, under the influence of a palladium (II) catalyst, undergoes a regioselective ortho arylation . The role of this process is to facilitate the formation of new carbon-carbon (C-C) bonds , which is a crucial step in the synthesis of complex targets .
Mode of Action
The interaction of this compound with its target involves the activation of the ortho C-H bond of the aryl group to form a pyridine palladacycle . This process is catalyzed by palladium (II) acetate . The reaction of 2-phenylpyridine with diphenyliodonium chloride in the presence of Pd (OAc) 2 -K 2 CO 3 combination results in the desired product .
Biochemical Pathways
It’s known that the compound plays a role in the formation of new c-c bonds , which is a fundamental process in various biochemical pathways.
Result of Action
The primary result of the action of this compound is the formation of new C-C bonds . This is a crucial step in the synthesis of complex targets, particularly in the late-stage synthesis of drugs and pharmaceuticals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a palladium (II) catalyst is necessary for the compound to undergo ortho arylation . Additionally, the reaction is carried out in a specific medium (water and CH3CN) at a certain temperature (80 °C) . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-phenylpyridine typically involves the chlorination of 2-phenylpyridine. One common method is the direct chlorination using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions. Another approach involves the use of N-chlorosuccinimide in the presence of a catalyst to achieve selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenylpyridine oxides.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Scientific Research Applications
2-Chloro-6-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
2-Chloro-6-phenylpyridine can be compared with other similar compounds, such as:
2-Phenylpyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-4-phenylpyridine:
6-Phenylpyridine: Lacks the chlorine atom, leading to different chemical properties and applications.
Uniqueness: The presence of both a chlorine atom and a phenyl group in this compound imparts unique reactivity and versatility, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-6-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAGJMFBUAHVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376537 | |
| Record name | 2-chloro-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13382-54-2 | |
| Record name | 2-chloro-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of 2-chloro-6-phenylpyridine?
A1: this compound (C12H7ClN2) is a nearly planar molecule. Despite steric interactions between the substituents, the pyridine ring maintains a high degree of aromaticity [].
Q2: Has this compound been investigated for biological activity?
A2: Yes, this compound has been studied for its potential use as a pesticide. Research has shown that larvae of the nematode Anguina tritici can reversibly take up this compound from an aqueous solution []. This uptake process was monitored using a novel automated technique involving spectrophotometry [].
Q3: Can this compound be used as a starting material for the synthesis of more complex molecules?
A3: Yes, this compound can serve as a precursor for synthesizing chiral 2,2'-bipyridine ligands. These ligands can be produced through a multi-step process starting with the biphenyl dioxygenase-catalyzed cis-dihydroxylation of this compound to yield the corresponding enantiopure cis-dihydrodiol []. The resulting chiral 2,2'-bipyridines have shown promise as effective ligands in asymmetric allylic oxidation and cyclopropanation reactions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



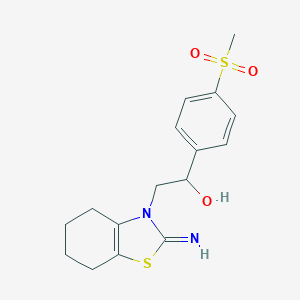
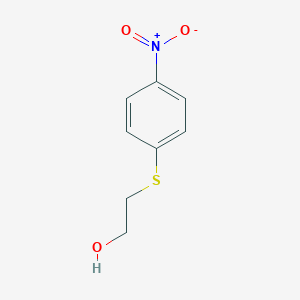
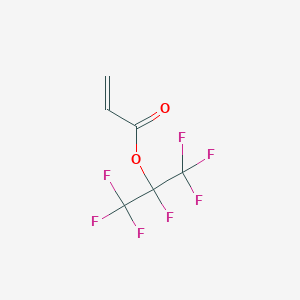

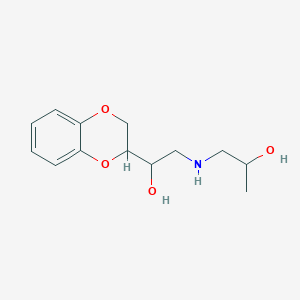
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
